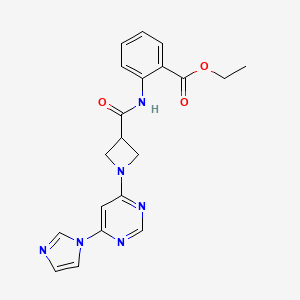
methyl 5-(2-formyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 5-(2-formyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate” is a complex organic molecule that contains a pyrrole ring and a triazole ring. Pyrrole is a five-membered aromatic ring with one nitrogen atom . Triazole refers to either of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole and triazole rings. Pyrroles are known to participate in various chemical reactions, particularly electrophilic substitution reactions due to the electron-rich nature of the pyrrole ring .Applications De Recherche Scientifique
Medicinal Applications
Pyrrole, a key component of the compound, is widely known as a biologically active scaffold possessing diverse activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Antipsychotic Properties
Marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic .
β-Adrenergic Antagonist
Pyrrole-based drugs are also known to act as β-adrenergic antagonists .
Anxiolytic Properties
The compound has potential anxiolytic properties .
Anticancer Properties
Pyrrole-based drugs have been found to be effective against leukemia, lymphoma, and myelofibrosis .
Antibacterial and Antifungal Properties
The compound has been found to have antibacterial and antifungal properties . In fact, pyrrole-based enaminones have shown potent antifungal activity against six Candida spp., including two multidrug-resistant ones .
Antiprotozoal and Antimalarial Properties
Pyrrole-based drugs are also known for their antiprotozoal and antimalarial properties .
Synthesis of Indolizines and Pyrrolopyrazines
Pyrrole-based enaminones have been used as building blocks for the synthesis of indolizines and pyrrolopyrazines . These compounds have shown potent antifungal activity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-(2-formylpyrrol-1-yl)-1H-1,2,4-triazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-16-8(15)7-10-9(12-11-7)13-4-2-3-6(13)5-14/h2-5H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQASSMWWKWAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NN1)N2C=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(2-formyl-1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860870.png)
![6-Ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2860871.png)
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(azepan-1-yl)methanone](/img/structure/B2860877.png)


![2-(allylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2860881.png)

![3-fluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2860883.png)

![6-(4-Chlorophenyl)-2-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2860886.png)
![Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B2860887.png)
